N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide
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Overview
Description
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide is a complex organic compound with a fused pyrazole-indole structure. It contains a tert-butyl group, a methyl group, and an oxo group, contributing to its overall structure.
Synthesis Analysis
The synthesis of this compound involves a multistep process. One efficient approach is a one-pot two-step reaction sequence:
- Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction forms an N-(5-pyrazolyl)imine intermediate.
- Reductive Amination : The N-(5-pyrazolyl)imine reacts with 2-pyridinecarboxaldehyde to yield N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
This method is operationally easy, has a short reaction time, and avoids the need for isolating and purifying the aldimine intermediate.
Molecular Structure Analysis
The molecular formula of this compound is C~24~H~23~N~5~O~2~ . It consists of a pyrazole-indole core with tert-butyl, methyl, and oxo substituents. The structure has been fully characterized using FTIR-ATR, 1D and 2D NMR spectroscopy, EIMS, and elemental analysis.
Chemical Reactions Analysis
The scaffold moiety of this compound is anchored in the kinase deep pocket and extends with diverse functional groups toward the hinge region and the front pocket. These variations can cause the compound to exhibit different binding kinetics, resulting in an improved residence time.
Physical And Chemical Properties Analysis
Unfortunately, I don’t have specific data on the physical and chemical properties of this compound. However, experimental techniques such as IR spectroscopy, NMR, and mass spectrometry can provide valuable information about its behavior.
Scientific Research Applications
Biological Activity and Therapeutic Potential
Synthesis and Biological Activities : A study by Mandour et al. (2012) describes the synthesis of novel compounds where the structural motifs and functional groups bear resemblance to the compound . These compounds showed significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting potential therapeutic applications. Additionally, they exhibited antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, indicating their relevance in addressing bacterial infections (Mandour, El-Sawy, Ebaid, & Hassan, 2012).
Chemical Synthesis Techniques : The ambient-temperature synthesis of related compounds demonstrates innovative methods in chemical synthesis that could be applied to a broad range of pyrazole derivatives, including the compound of interest. Such techniques enhance the efficiency and yield of compound synthesis, which is crucial for the development of pharmaceuticals and research chemicals (Becerra, Cobo, & Castillo, 2021).
Catalytic Applications and Material Science : Novel pyrazole and imidazole compounds have been synthesized and evaluated as catalysts in chemical reactions, such as the Heck coupling reaction. This suggests that compounds with similar structural frameworks might find applications in catalysis, potentially impacting material science and synthetic chemistry (Boltina, Yankey, Guzei, Spencer, Ojwach, & Darkwa, 2012).
Safety And Hazards
Without specific safety data, it’s challenging to assess hazards associated with this compound. Researchers should follow standard laboratory safety protocols when handling and synthesizing it.
Future Directions
Further studies could explore its biological activity, potential drug-like properties, and applications in medicinal chemistry. Investigating its interactions with specific targets and evaluating its pharmacological effects would be valuable.
Please note that this analysis is based on general knowledge and hypothetical scenarios. For precise information, consult relevant scientific literature and experimental data123.
properties
IUPAC Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-25(2,3)23-19-20(29(4)28-23)15-10-9-13(11-16(15)21(19)30)27-24(32)22(31)17-12-26-18-8-6-5-7-14(17)18/h5-12,26H,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFFCMQAVGBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
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